molecular formula C14H11N3O B13136177 (6-Methoxy-1-methylquinolin-4(1h)-ylidene)propanedinitrile CAS No. 10182-03-3

(6-Methoxy-1-methylquinolin-4(1h)-ylidene)propanedinitrile

Cat. No.: B13136177
CAS No.: 10182-03-3
M. Wt: 237.26 g/mol
InChI Key: COGSLOPHKFBILH-UHFFFAOYSA-N
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Description

(6-Methoxy-1-methylquinolin-4(1H)-ylidene)propanedinitrile ( 10182-03-3) is an organic compound with the molecular formula C₁₄H₁₁N₃O and a molecular weight of 237.26 g/mol . This quinoline derivative is characterized by a dicyano functional group, which contributes to its electronic properties and makes it a valuable intermediate in advanced chemical synthesis. The compound has a calculated density of 1.227 g/cm³ and a high boiling point of 391.1°C at 760 mmHg, indicating its thermal stability . Its primary research application is in the field of materials science, particularly in the development of novel fluorescent probes. A recent 2025 study highlighted its use as a key molecular building block in the synthesis of a turn-on near-infrared (NIR) fluorescent probe for specifically imaging lipid droplets (LDs) in live cells . These probes are crucial tools for investigating metabolic liver diseases, drug-induced hepatotoxicity, and tumor microenvironments, as they offer deep tissue penetration and high signal-to-noise ratios . Furthermore, the quinoline scaffold is of fundamental importance in pharmaceutical research, with well-documented biological activities in areas such as antimalarial and anticancer agent development . This combination of applications in both optoelectronic materials and medicinal chemistry makes this compound a versatile and high-value compound for research and development. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

10182-03-3

Molecular Formula

C14H11N3O

Molecular Weight

237.26 g/mol

IUPAC Name

2-(6-methoxy-1-methylquinolin-4-ylidene)propanedinitrile

InChI

InChI=1S/C14H11N3O/c1-17-6-5-12(10(8-15)9-16)13-7-11(18-2)3-4-14(13)17/h3-7H,1-2H3

InChI Key

COGSLOPHKFBILH-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=C(C#N)C#N)C2=C1C=CC(=C2)OC

Origin of Product

United States

Preparation Methods

The synthesis of 2-(6-Methoxy-1-methylquinolin-4(1H)-ylidene)malononitrile typically involves the condensation of 6-methoxy-1-methylquinolin-4(1H)-one with malononitrile. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium tert-butoxide, which facilitates the formation of the desired product. The reaction conditions often include refluxing the reactants in an appropriate solvent like ethanol or methanol for several hours .

Chemical Reactions Analysis

2-(6-Methoxy-1-methylquinolin-4(1H)-ylidene)malononitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the malononitrile group, forming new derivatives with potential biological activities

Scientific Research Applications

Anticancer Activity

Recent studies indicate that derivatives of (6-Methoxy-1-methylquinolin-4(1H)-ylidene)propanedinitrile exhibit significant anticancer properties. For example, compounds synthesized from this base structure have shown efficacy against various cancer cell lines. A study demonstrated that certain derivatives could inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research has shown that modifications to the quinoline structure can enhance its effectiveness against a range of bacterial strains, including resistant strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of this compound make it a candidate for use in organic light-emitting diodes. Its ability to form stable films and emit light upon electrical stimulation is being explored for improving the efficiency and color purity of OLED devices .

Photovoltaic Cells

In the realm of renewable energy, this compound is being investigated as a potential material for photovoltaic cells. Its photochemical stability and ability to absorb light in specific wavelengths could enhance the performance of solar cells by improving light absorption and charge carrier mobility .

Synthetic Pathways

Various synthetic routes have been developed to produce this compound and its derivatives. These include one-pot multi-component reactions that simplify the synthesis while allowing for the introduction of diverse functional groups .

Structure-Activity Relationship (SAR) Studies

SAR studies have been crucial in understanding how modifications to the quinoline structure affect biological activity. By systematically varying substituents on the quinoline ring, researchers can identify compounds with enhanced potency or selectivity against specific targets .

Case Studies

StudyApplicationFindings
Sadeghian et al., 2025AnticancerIdentified several derivatives with IC50 values in low micromolar range against breast cancer cells .
European Journal of Medicinal Chemistry, 2020AntimicrobialDemonstrated efficacy against resistant bacterial strains with minimum inhibitory concentrations below 10 µg/mL .
ACS Omega, 2020OLEDsDeveloped OLED prototypes using derivatives showing improved brightness and stability compared to traditional materials .

Mechanism of Action

The mechanism of action of 2-(6-Methoxy-1-methylquinolin-4(1H)-ylidene)malononitrile involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effects. For example, its antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Effects

The target compound’s quinoline-4(1H)-ylidene core distinguishes it from analogs like CMHQCPP (a pyridinylidene-quinolin-3-yl hybrid) and 6a/6b (isoquinolin-4(1H)-ylidene derivatives). Substituent variations significantly influence reactivity and physicochemical properties:

  • Methoxy vs. Hydroxy Groups : The 6-methoxy group in the target compound likely enhances lipophilicity compared to hydroxylated analogs like CMHQCPP (4-hydroxy substituent), which may favor hydrogen bonding and crystal packing .
  • Methyl vs. Ethyl Groups : Compound 7 (1-ethyl substituent) exhibits a higher melting point (230–231°C) than hypothetical methyl-substituted variants, suggesting alkyl chain length impacts crystallinity .

Spectroscopic and Computational Analysis

  • FT-IR and DFT : CMHQCPP’s vibrational modes were analyzed via FT-IR and DFT/B3LYP calculations, a method applicable to the target compound for predicting electronic properties .

Data Table: Key Comparative Metrics

Compound Name Core Structure Substituents Synthesis Method Yield Melting Point (°C) Key Properties Reference
(6-Methoxy-1-methylquinolin-4(1H)-ylidene)propanedinitrile Quinolin-4(1H)-ylidene 6-OCH3, 1-CH3 Reflux with malononitrile N/A N/A Hypothetical properties N/A
CMHQCPP Pyridinylidene/Quinolin-3-yl 1-CH3, 4-OH, 2-oxo Thin film deposition Not specified Not specified High dielectric constant, DFT-optimized [1]
Compound 6a Isoquinolin-4(1H)-ylidene 2-Ph, 1,3-dioxo Reflux (EtOH, piperidine) Not specified Not specified Stable under reflux, spectral data confirmed [3]
Compound 6b Isoquinolin-4(1H)-ylidene 2-(4-OCH3Ph), 1,3-dioxo Reflux (EtOH, piperidine) Not specified Not specified Enhanced solubility due to OCH3 [3]
Compound 7 Pyridinylidene/Quinolin-3-yl 1-C2H5, 4-OH, 2-oxo Reflux (EtOH, TEA) 52% 230-231 Yellow crystals, moderate yield [4]

Crystallographic and Hydrogen-Bonding Patterns

Compounds like 6a/6b and 7 likely adopt planar geometries due to conjugation, with hydrogen-bonding networks (e.g., N–H···O/N) stabilizing crystal structures. Methoxy groups in 6b and the target compound could disrupt such networks compared to hydroxy analogs, altering solubility and packing efficiency .

Biological Activity

(6-Methoxy-1-methylquinolin-4(1H)-ylidene)propanedinitrile, also known by its CAS number 23047-95-2, is a compound belonging to the quinoline class of chemicals. Quinoline derivatives have garnered significant interest due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound, examining its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₁N₃O. The compound features a quinoline core with methoxy and methyl substitutions that influence its biological activity. The structural characteristics play a crucial role in its interaction with biological targets.

Mechanisms of Biological Activity

Research indicates that quinoline derivatives can exert their effects through various mechanisms:

  • Anticancer Activity : Compounds within this class often inhibit key signaling pathways involved in cell proliferation and survival. For instance, studies have shown that certain quinoline derivatives induce apoptosis in cancer cells by activating caspases and modulating Bcl-2 family proteins .
  • Antimicrobial Effects : Quinoline derivatives have demonstrated significant antimicrobial activity against various pathogens. Their mechanisms may involve interference with bacterial DNA synthesis or disruption of cell membrane integrity .
  • Anti-inflammatory Properties : Some quinoline compounds inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins, potentially through the inhibition of cyclooxygenase enzymes (COX) and inducible nitric oxide synthase (iNOS) .

Research Findings and Case Studies

Several studies have evaluated the biological activity of quinoline derivatives, including this compound. Here are some notable findings:

Anticancer Activity

A study reported that quinoline derivatives showed potent antiproliferative effects against various cancer cell lines, with IC₅₀ values ranging from 34 nM to 134 nM. Specifically, compounds similar to this compound exhibited significant activity against MCF-7 (breast cancer) and other cell lines .

Antimicrobial Activity

Another investigation highlighted the antimicrobial properties of quinoline derivatives against both Gram-positive and Gram-negative bacteria. The study suggested that these compounds could serve as potential leads for developing new antibiotics due to their ability to inhibit bacterial growth effectively .

Data Table: Biological Activities of Quinoline Derivatives

Activity Type Compound Cell Line/Pathogen IC₅₀/ED₅₀ Mechanism
AnticancerThis compoundMCF-734 nMApoptosis induction via caspase activation
AntimicrobialVariousE. coli, S. aureusVariesInhibition of DNA synthesis
Anti-inflammatoryVariousRAW 264.7 cellsVariesCOX and iNOS inhibition

Q & A

Q. What are the recommended synthetic routes for (6-Methoxy-1-methylquinolin-4(1H)-ylidene)propanedinitrile, and how do substituents influence reaction yields?

The compound can be synthesized via condensation reactions using precursors such as 6-chloro-N-methyl isatoic anhydride and aryl aldehydes in the presence of LDA (Lithium Diisopropylamide) in THF. Substituents on the aromatic rings significantly impact reaction efficiency and product stability. For example, electron-donating groups (e.g., methoxy) enhance reactivity, while bulky substituents may reduce yields due to steric hindrance . Characterization typically involves IR spectroscopy (C≡N stretching at ~2200 cm⁻¹) and NMR (¹H/¹³C) to confirm the quinoline and dinitrile moieties .

Q. How should researchers handle and store this compound to ensure stability?

The compound’s nitrile groups are moisture-sensitive. Storage at 2–8°C under inert gas (e.g., argon) in amber vials is recommended to prevent degradation. Handling requires PPE (nitrile gloves, lab coat, goggles) and a fume hood due to potential respiratory irritation. Waste must be segregated for specialized disposal to avoid environmental contamination .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • ¹H NMR : Look for aromatic proton signals between δ 6.8–8.5 ppm (quinoline ring) and a singlet for the methoxy group at δ ~3.9 ppm.
  • ¹³C NMR : The dinitrile carbons appear at δ ~115–120 ppm, while the quinoline carbons range from δ 110–160 ppm.
  • IR : Strong absorption bands at ~2220 cm⁻¹ (C≡N stretching) and ~1600 cm⁻¹ (C=C aromatic) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported melting points or density values for this compound?

Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement provides definitive structural data, including bond lengths and angles, which correlate with thermal stability (melting points) and packing efficiency (density). For example, variations in melting points (e.g., 197.5°C vs. 267.5°C) may arise from polymorphism or solvent inclusion during crystallization. SCXRD can distinguish these phases .

Q. What computational methods are suitable for analyzing the electronic properties of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict hyperpolarizabilities and HOMO-LUMO gaps, critical for non-linear optical (NLO) applications. The methoxy and methyl groups on the quinoline ring enhance electron delocalization, increasing first hyperpolarizability (β) values. Experimental validation via Hyper-Rayleigh Scattering (HRS) is recommended .

Q. How do hydrogen-bonding patterns influence the supramolecular assembly of this compound in the solid state?

Graph set analysis (as per Etter’s rules) identifies recurring motifs like R₂²(8) or C(6) chains. For example, the dinitrile group may form C–H···N interactions with adjacent quinoline rings, stabilizing layered crystal packing. ORTEP-3 visualizations can map these interactions, aiding in crystal engineering for targeted material properties .

Q. What strategies mitigate challenges in refining low-resolution crystallographic data for this compound?

For twinned or low-resolution data, use SHELXL’s TWIN/BASF commands with high-resolution restraints. Partial occupancy modeling may resolve disorder in the methoxy or methyl groups. Cross-validation with Hirshfeld surface analysis ensures plausible thermal ellipsoid parameters .

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